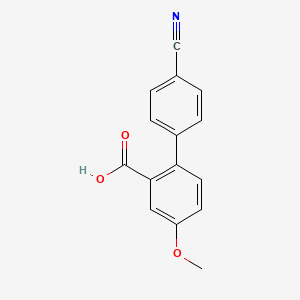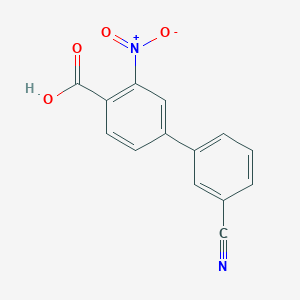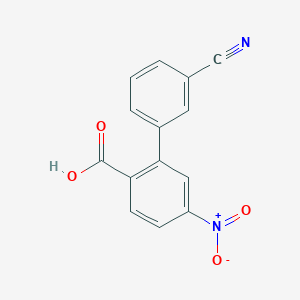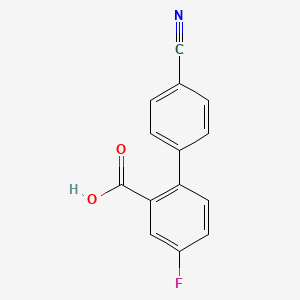
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)-5-methoxybenzoic acid (2-CPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a crystalline powder with a melting point of 128-131°C and a molecular weight of 213.2 g/mol. 2-CPA is a derivative of benzoic acid and is a member of the phenylbenzoic acid family. It is widely used in the study of organic chemistry and biochemistry due to its ability to form stable complexes with metal ions and proteins.
Applications De Recherche Scientifique
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research due to its ability to form stable complexes with metal ions and proteins. It is used in the study of enzyme kinetics, protein-ligand interactions, and protein-protein interactions. It is also used to study the structure and function of proteins and enzymes. In addition, 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has been used in the study of drug metabolism, drug-target interactions, and drug-drug interactions.
Mécanisme D'action
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is known to bind to metal ions and proteins, forming stable complexes. The metal ions and proteins bind to the 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% through a process known as coordination chemistry. This process involves the formation of a covalent bond between the metal ion and the 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95%. Once the complex is formed, the metal ion and 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can interact with other molecules, such as enzymes or proteins, to produce a desired effect.
Biochemical and Physiological Effects
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to bind to and modulate the activity of certain proteins, such as the enzyme thioredoxin. It has also been shown to interact with certain hormones, such as testosterone, and to modulate the activity of certain ion channels, such as the potassium channel Kv1.5.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity and low cost. It is also easy to synthesize and store, making it a convenient choice for researchers. However, it is important to note that 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can be toxic in high concentrations and should be handled with care.
Orientations Futures
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research and its potential is only beginning to be explored. Future research will focus on exploring the mechanisms of action of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% and its effects on various biochemical systems. In addition, researchers will continue to study the potential applications of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% in drug metabolism and drug-target interactions. Finally, researchers will continue to explore the potential of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 4-cyanophenol and 5-methoxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction is known as a condensation reaction and produces a highly pure product with a yield of 95%.
Propriétés
IUPAC Name |
2-(4-cyanophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMORTMZQXABBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688820 |
Source


|
| Record name | 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-20-3 |
Source


|
| Record name | 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














